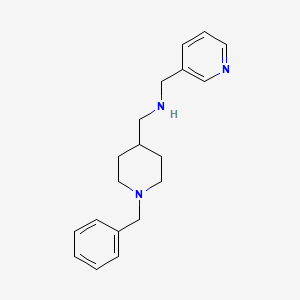![molecular formula C12H11IN2O2 B13908694 5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine](/img/structure/B13908694.png)
5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine typically involves the use of iodination and methoxylation reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound can be used in studies to investigate the biological activity of pyrimidine derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-5-methoxyphenol: A compound with similar structural features but different functional groups.
4-Iodo-2-methoxyphenol: Another structurally related compound with variations in the position of the iodine and methoxy groups.
5-Iodo-2-methoxybenzaldehyde: A compound with a similar iodine and methoxy substitution pattern but with an aldehyde functional group.
Uniqueness
5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H11IN2O2 |
|---|---|
Poids moléculaire |
342.13 g/mol |
Nom IUPAC |
5-iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine |
InChI |
InChI=1S/C12H11IN2O2/c1-16-11-4-2-9(3-5-11)8-17-12-14-6-10(13)7-15-12/h2-7H,8H2,1H3 |
Clé InChI |
CCQRELAAAYZYBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2=NC=C(C=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13908630.png)
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]nonane-2,9-dicarboxylate](/img/structure/B13908631.png)
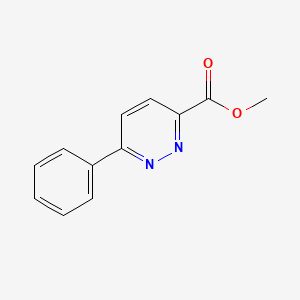
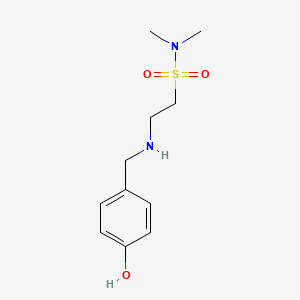
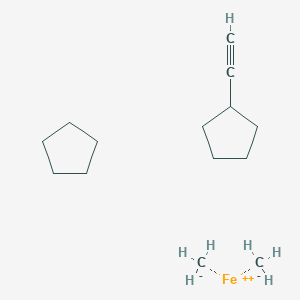
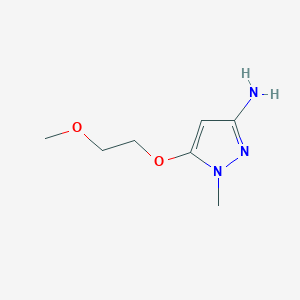

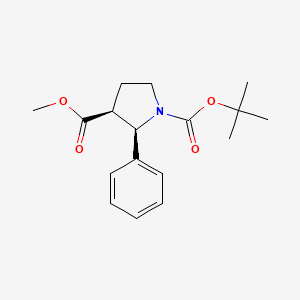
![Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13908668.png)
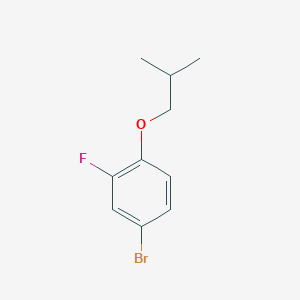
![(Z)-3-phenyl-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]prop-2-en-1-one](/img/structure/B13908675.png)


